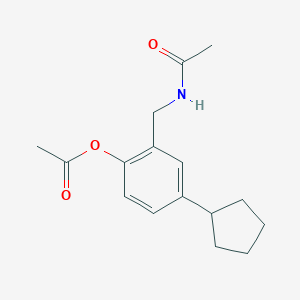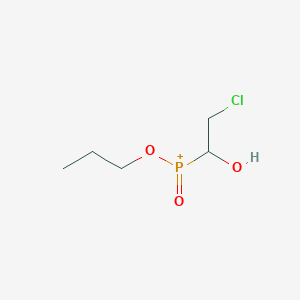
(2-Chloro-1-hydroxyethyl)(oxo)propoxyphosphanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chloro-1-hydroxyethyl)(oxo)propoxyphosphanium is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a chloro group, a hydroxyethyl group, and an oxo group attached to a propoxyphosphanium core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-1-hydroxyethyl)(oxo)propoxyphosphanium typically involves the reaction of a chloroethyl compound with a propoxyphosphorus reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is maintained at a moderate level, typically around 0-25°C, to ensure the stability of the intermediate compounds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high yields and purity. The final product is usually purified through techniques such as distillation, crystallization, or chromatography.
化学反应分析
Types of Reactions
(2-Chloro-1-hydroxyethyl)(oxo)propoxyphosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce hydroxylated phosphine compounds. Substitution reactions can result in a variety of substituted phosphonium salts.
科学研究应用
(2-Chloro-1-hydroxyethyl)(oxo)propoxyphosphanium has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its use as a precursor for the synthesis of pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and materials, including flame retardants and plasticizers.
作用机制
The mechanism of action of (2-Chloro-1-hydroxyethyl)(oxo)propoxyphosphanium involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function. The specific pathways involved depend on the nature of the target molecule and the cellular context.
相似化合物的比较
Similar Compounds
(2-Chloroethyl)phosphonic acid: Similar in structure but lacks the oxo and propoxy groups.
(2-Hydroxyethyl)phosphonic acid: Contains a hydroxyethyl group but does not have the chloro and oxo groups.
(2-Chloro-1-hydroxyethyl)phosphine oxide: Similar but lacks the propoxy group.
Uniqueness
(2-Chloro-1-hydroxyethyl)(oxo)propoxyphosphanium is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both chloro and hydroxyethyl groups allows for diverse chemical modifications, while the oxo and propoxy groups contribute to its stability and solubility properties.
属性
CAS 编号 |
88648-47-9 |
|---|---|
分子式 |
C5H11ClO3P+ |
分子量 |
185.56 g/mol |
IUPAC 名称 |
(2-chloro-1-hydroxyethyl)-oxo-propoxyphosphanium |
InChI |
InChI=1S/C5H11ClO3P/c1-2-3-9-10(8)5(7)4-6/h5,7H,2-4H2,1H3/q+1 |
InChI 键 |
KZQXARDHDZRASI-UHFFFAOYSA-N |
规范 SMILES |
CCCO[P+](=O)C(CCl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



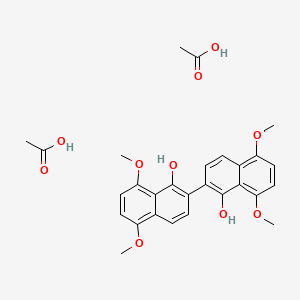
![4-(4-Methoxyphenyl)-3-phenyl-5H-indeno[1,2-B]pyridine](/img/structure/B14379039.png)
![{[[1,1'-Bi(cyclohexane)]-4-yl]oxy}(1-hydroxyethyl)oxophosphanium](/img/structure/B14379043.png)

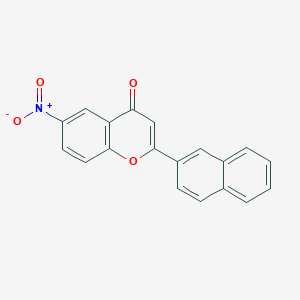

![4-Butyl-7-ethyl-4,7-dihydro-1H-pyrimido[5,4-c]carbazole](/img/structure/B14379067.png)
![8-(4-Chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B14379079.png)
![Phosphonic acid, [1-(2-furanyl)-3-oxobutyl]-, diethyl ester](/img/structure/B14379083.png)
![[1-(Pentyloxy)-1-phenylethyl]phosphonic acid](/img/structure/B14379089.png)
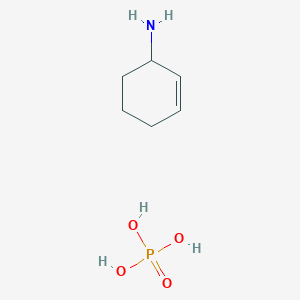
![{[(Pyridin-2-yl)sulfanyl]methylidene}propanedinitrile](/img/structure/B14379097.png)
